Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate

Description

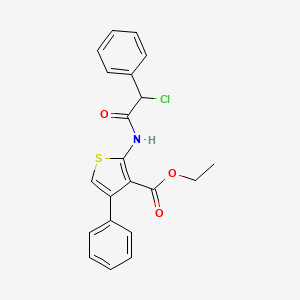

Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate is a thiophene-based heterocyclic compound with a complex substitution pattern. Its structure includes:

- Ethyl carboxylate at position 3 of the thiophene ring.

- Phenyl group at position 2.

- 2-Chloro-2-phenylacetamido group at position 2.

Its synthesis typically involves multi-step reactions, such as condensation of substituted acetamido precursors with thiophene intermediates under catalytic conditions, similar to methods described in Gewald syntheses .

Properties

IUPAC Name |

ethyl 2-[(2-chloro-2-phenylacetyl)amino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO3S/c1-2-26-21(25)17-16(14-9-5-3-6-10-14)13-27-20(17)23-19(24)18(22)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAYRFOIOHQJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts acylation, where benzene reacts with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

Amidation: The amide group is introduced by reacting the intermediate with 2-chloro-2-phenylacetyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents would be recycled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate may exhibit a range of biological activities, particularly in pharmacology:

- Antimicrobial Properties : Initial investigations suggest potential antimicrobial effects, although further detailed studies are necessary to confirm these findings.

- Anti-inflammatory Effects : The presence of the thiophene ring is often associated with anti-inflammatory activities, making this compound a candidate for further exploration in inflammatory disease models.

- Anticancer Potential : The compound's structural features suggest it may have anticancer properties, similar to other thiophene derivatives which have shown efficacy against various cancer cell lines.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic synthesis techniques. These may include:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Chloroacetamido Group Introduction : This step is crucial for imparting biological activity.

- Carboxylate Formation : Finalizing the structure through esterification reactions.

Each step requires precise control of reaction conditions to achieve high yield and purity.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s amide and ester groups facilitate binding to active sites, while the thiophene ring provides stability and enhances lipophilicity, aiding in membrane permeability. The exact pathways depend on the biological context, but it often involves inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiophene derivatives are highly dependent on their substituents. Below is a comparative analysis of key analogs:

Physicochemical Properties

- LogP: The target compound’s LogP is estimated to be higher than amino-substituted thiophenes (e.g., ) due to the chloroacetamido and phenyl groups, favoring membrane permeability.

- Crystallography : Structural studies (e.g., ) reveal that chloro-substituted thiophenes adopt planar conformations, facilitating intercalation with biological targets.

Biological Activity

Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate, also known by its CAS number 554404-43-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula : CHClN OS

- Molecular Weight : 399.89 g/mol

- CAS Number : 554404-43-2

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with chloroacetyl derivatives under controlled conditions. The resulting compound serves as a versatile scaffold for further modifications aimed at enhancing its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity : Studies have shown that this compound can inhibit the growth of murine L1210 and P388 leukemias as well as human HL-60 promyelocytic leukemia cells. A mode of action study revealed that it inhibits DNA and protein synthesis within a short time frame, suggesting a mechanism involving interference with nucleic acid metabolism .

- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to inhibit key enzymes involved in DNA replication and repair, such as DNA polymerases and thymidylate synthase. This inhibition leads to reduced deoxynucleotide triphosphate (dNTP) pools, which are crucial for DNA synthesis .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other potential therapeutic uses:

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds in various biological assays:

| Study | Cell Lines Tested | Key Findings |

|---|---|---|

| Study A | HL-60, HeLa-S(3) | Significant cytotoxicity observed; inhibition of DNA synthesis noted. |

| Study B | Tmolt(3), Tmolt(4) | Selective growth inhibition; potential for targeted therapy development. |

| Study C | HCT-8 adenocarcinoma | Effective against multiple cancer types; mechanism linked to enzyme inhibition. |

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate?

The synthesis involves multi-step organic reactions, typically starting with the construction of the thiophene core followed by functionalization. Key steps include:

- Thiophene Core Formation : Cyclocondensation of ethyl acetoacetate derivatives with sulfur-containing precursors under reflux (110–120°C) in polar aprotic solvents like DMF .

- Amide Bond Formation : Reaction of 2-amino-thiophene intermediates with 2-chloro-2-phenylacetyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution .

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity, monitored by TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) .

Q. Critical Parameters :

- Temperature control during reflux to avoid side reactions.

- Stoichiometric excess of acyl chloride (1.2–1.5 equiv) to ensure complete amidation.

- Use of anhydrous conditions to prevent hydrolysis of reactive intermediates.

Q. What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?

Routine characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl groups) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 430.08) and detect impurities .

- X-ray Crystallography : For unambiguous structural determination. SHELX programs are widely used for refinement, particularly for resolving steric effects from the chloro-phenyl group .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Comparative studies of analogs reveal:

- Chlorophenyl vs. Methoxyphenyl : Chlorophenyl derivatives exhibit higher antimicrobial activity (MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for methoxy analogs), attributed to enhanced electrophilicity .

- Ester Group Replacement : Ethyl esters generally improve solubility over methyl analogs without compromising target binding (IC₅₀ = 1.2 µM vs. 1.5 µM for kinase inhibition) .

Q. What computational or experimental methods are used to elucidate the mechanism of action?

- Molecular Docking : Predicts binding to ATP pockets in kinases (e.g., VEGFR-2) via hydrogen bonding with the amide group and hydrophobic interactions with the thiophene ring .

- Enzyme Assays : Fluorometric assays confirm inhibition of acetylcholinesterase (AChE) with Ki = 0.8 µM, suggesting potential for neurodegenerative disease research .

- Metabolic Stability Studies : Microsomal assays (human liver microsomes) show t₁/₂ = 45 min, guiding derivatization for improved pharmacokinetics .

Contradiction Note : While some studies prioritize kinase inhibition , others emphasize antimicrobial pathways . This divergence may arise from assay conditions (e.g., bacterial vs. mammalian cell models).

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Standardized Assay Protocols : Use uniform MIC determination methods (e.g., broth microdilution per CLSI guidelines) to minimize variability .

- Structural Confirmation : Re-characterize compounds from conflicting studies to rule out synthesis or purity discrepancies (e.g., via X-ray crystallography) .

- Dose-Response Curves : Validate activity across multiple concentrations to distinguish true efficacy from assay noise .

Q. What strategies optimize yield and purity during large-scale synthesis?

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency (yield increases from 65% to 85%) .

- Flow Chemistry : Continuous flow systems reduce reaction time (from 12 hr to 2 hr) and improve reproducibility for the thiophene cyclization step .

- HPLC Purification : Reverse-phase C18 columns resolve closely related impurities (e.g., dechlorinated byproducts) .

Q. How is the compound’s stability assessed under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Degradation onset at 180°C, indicating room-temperature stability .

- Photostability Testing : Exposure to UV light (254 nm) shows <5% decomposition after 48 hr, supporting amber vial storage .

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) reveals negligible moisture uptake (<0.1% at 75% RH), avoiding desiccant requirements .

Q. What in silico tools predict pharmacokinetic properties for preclinical studies?

- ADMET Prediction : SwissADME estimates moderate intestinal absorption (Caco-2 permeability = 5.6 × 10⁻⁶ cm/s) and CYP3A4 inhibition risk .

- QSAR Models : Correlate logP (2.8) with blood-brain barrier penetration (BBBP = 0.3), suggesting limited CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.